
Allylamine hydrochloride
Overview
Description
Allylamine hydrochloride is an organic compound with the formula C3H7N·HCl. It is a colorless liquid that is the simplest stable unsaturated amine. This compound is widely used in various chemical and industrial applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: Allylamine hydrochloride can be synthesized through several methods:
Reaction with Allyl Chloride: One common method involves treating allyl chloride with ammonia, followed by distillation to obtain allylamine.
Hydrolysis of Allyl Isothiocyanate: Pure samples of this compound can also be prepared by hydrolyzing allyl isothiocyanate.
Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of allyl chloride with hexamine, followed by distillation . This method is preferred due to its scalability and cost-effectiveness.
Chemical Reactions Analysis
Allylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: Allylamine can be oxidized to form aldehydes or ketones, depending on the reaction conditions and reagents used.
Reduction: It can be reduced to form saturated amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Saturated amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
Allylamine hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: this compound is used in the preparation of hydrogels and other biomaterials.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including antifungal agents.
Industry: The compound is used in the production of polymers and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of allylamine hydrochloride involves its reactivity as an amine. In biological systems, it can inhibit certain enzymes, such as squalene monooxygenase, which is involved in sterol biosynthesis . This inhibition disrupts the synthesis of essential sterols, leading to various biological effects.
Comparison with Similar Compounds
- Diallylamine
- Triallylamine
- Flunarizine
- Naftifine
Biological Activity
Allylamine hydrochloride, a compound with significant applications in various fields, particularly in biomedicine and polymer chemistry, exhibits diverse biological activities. This article presents a comprehensive overview of its biological properties, focusing on its cytotoxicity, antimicrobial effects, and potential applications in drug delivery systems.
This compound is a primary amine with the chemical formula . It is often used as a precursor for synthesizing poly(this compound) (PAH), a polyelectrolyte known for its cationic properties. The structure of PAH allows it to interact with negatively charged species, making it useful in various biomedical applications.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Cytotoxicity : Studies have shown that PAH exhibits significant cytotoxic effects on mammalian cells. For instance, unmodified PAH demonstrated complete inhibition of growth in human skin fibroblasts (HSFs) at concentrations as low as 0.2 mg/mL . However, modifications to PAH, such as quaternization or succinylation, have been reported to reduce its cytotoxicity while maintaining biological efficacy .
- Antimicrobial Activity : PAH has been found to possess antimicrobial properties against various pathogens. Research indicates that modified forms of PAH exhibit enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli, making them suitable candidates for antibacterial coatings and materials . The minimum inhibitory concentration (MIC) for native PAH against S. aureus was reported at 0.08 mg/mL .
- Drug Delivery Systems : The ability of PAH to form polyelectrolyte complexes has led to its application in drug delivery. For example, self-assembled nanoparticles composed of PAH and fucoidan have shown promise for delivering methotrexate (MTX), demonstrating sustained release profiles and effective cytotoxicity against cancer cell lines such as MCF-7 and HeLa .
Table 1: Summary of Biological Activities of this compound
The mechanisms underlying the biological activities of this compound and its derivatives involve several pathways:
- Cell Membrane Interaction : The cationic nature of PAH allows it to interact with negatively charged components on cell membranes, leading to disruption and subsequent cell death at high concentrations .
- Polyelectrolyte Complex Formation : The ability to form complexes with negatively charged polymers enhances the stability and delivery efficiency of therapeutic agents, particularly in acidic environments typical of tumor tissues .
- Modulation of Biological Properties : Chemical modifications such as quaternization or succinylation can significantly alter the charge density and hydrophilicity of PAH, affecting its interactions with cells and bacteria .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing poly(allylamine hydrochloride) (PAH), and how can polymerization conditions be optimized for desired molecular weights?
PAH is typically synthesized via free-radical polymerization of this compound using redox initiators like ammonium persulfate/sodium bisulfite. Bulk polymerization at controlled temperatures (e.g., 60–80°C) under nitrogen atmosphere ensures minimal side reactions. Molecular weight can be tuned by adjusting monomer-to-initiator ratios and reaction time. For example, higher initiator concentrations yield lower molecular weights due to increased chain termination rates. Characterization via FTIR (to confirm amine and hydrochloride groups) and gel permeation chromatography (GPC) for molecular weight distribution is critical .
Q. How should researchers handle this compound safely in laboratory settings?
this compound is classified as a UN2811 toxic solid (hazard class 6.1). Key safety protocols include:
- Using fume hoods and personal protective equipment (gloves, lab coats, goggles).
- Storing in airtight containers away from moisture and oxidizing agents.
- Disposing of waste via approved hazardous chemical protocols. Shipping requires compliance with international regulations (e.g., ADR/IATA) for toxic solids, including proper labeling and packing group III specifications .
Q. What analytical techniques are recommended to confirm the purity and structure of this compound and its polymers?
- FTIR and NMR : To verify functional groups (e.g., primary amine peaks at ~3300 cm⁻¹ in FTIR) and polymer backbone structure.
- Thermogravimetric analysis (TGA) : Assess thermal stability; PAH typically degrades above 250°C .
- Capillary gas chromatography with flame ionization detection (GC-FID) : Detects trace monomers (e.g., residual allylamine in pharmaceuticals like sevelamer hydrochloride) with a detection limit of ~1 ppm .
Advanced Research Questions
Q. How do ionic strength and pH influence the conformational behavior of PAH in polyelectrolyte multilayers (PEMs)?
PAH’s charge density and chain conformation are pH- and salt-dependent. At low pH, PAH is fully protonated, leading to extended chains due to electrostatic repulsion. In high-ionic-strength solutions (e.g., >0.5 M NaCl), counterion condensation reduces repulsion, resulting in coiled conformations. This affects PEM assembly with polyanions (e.g., polystyrene sulfonate), altering layer thickness and permeability. In-situ dynamic light scattering (DLS) and quartz crystal microbalance (QCM) studies are recommended to monitor these changes .
Q. What strategies resolve contradictions in reported phase transition temperatures of PAH-based stimuli-responsive hydrogels?
Discrepancies arise from variations in copolymer composition (e.g., N-isopropylacrylamide/PAH ratios) and crosslinking density. For instance, increasing PAH content from 10% to 60% shifts phase transition temperatures from 35°C to 47°C due to enhanced hydrophilicity. Methodological consistency in monomer purification, reaction conditions (e.g., temperature, initiator type), and characterization (equilibrium swelling studies) is critical for reproducibility .
Q. How can PAH be functionalized for targeted biomedical applications, such as drug delivery or cell encapsulation?
- Surface modification : PAH’s primary amines enable covalent grafting with biomolecules (e.g., PEG for stealth properties) or crosslinkers (epichlorohydrin for hydrogel networks).
- Layer-by-layer (LbL) assembly : PAH/polyanion multilayers on nanoparticles enhance biocompatibility and controlled release. For example, PAH/silica nanocomposites show pH-dependent drug release in cancer therapy .
- Encapsulation efficiency : Optimize PAH molecular weight (e.g., ~15,000–20,000 Da) and charge density to balance membrane permeability and mechanical stability .
Q. What are the challenges in scaling up PAH synthesis while maintaining consistent polymer properties?
Batch-to-batch variability in molecular weight and polydispersity index (PDI) is common. Solutions include:
- Precision in initiator addition : Automated syringe pumps for controlled initiator feed rates.
- In-line monitoring : Real-time viscometry or GPC to track polymerization progress.
- Post-polymerization purification : Dialysis or ultrafiltration to remove unreacted monomers and low-MW oligomers .
Q. Data Contradiction Analysis
Q. Why do studies report conflicting data on PAH’s cytotoxicity in biomedical applications?
Discrepancies stem from differences in:
- Polymer purity : Residual monomers or crosslinkers (e.g., epichlorohydrin) may introduce toxicity.
- Molecular weight : High-MW PAH (>50,000 Da) may induce immune responses, while low-MW variants (<10,000 Da) show better biocompatibility.
- Experimental models : In vitro vs. in vivo testing (e.g., macrophage response in mice vs. cell cultures). Standardized cytotoxicity assays (e.g., MTT, LDH release) under ISO 10993 guidelines are advised .
Properties
IUPAC Name |
prop-2-en-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N.ClH/c1-2-3-4;/h2H,1,3-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGWTHRHHANFCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
110507-15-8, 10017-11-5, 71550-12-4, 30551-89-4 (Parent) | |
Record name | 2-Propen-1-amine, homopolymer, hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110507-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Propen-1-amine, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10017-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Poly(allylamine hydrochloride) | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=71550-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Poly(allylamine hydrochloride) | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071550124 | |
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DSSTOX Substance ID |
DTXSID60872280 | |
Record name | Allylamine hydrochloride (1:1) | |
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Molecular Weight |
93.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow odorless powder; Hygroscopic; [Alfa Aesar MSDS] | |
Record name | Poly(allylamine hydrochloride) | |
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CAS No. |
10017-11-5, 71550-12-4 | |
Record name | Allylamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010017115 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Poly(allylamine hydrochloride) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071550124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propen-1-amine, hydrochloride (1:1), homopolymer | |
Source | EPA Chemicals under the TSCA | |
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Record name | Allylamine hydrochloride (1:1) | |
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Record name | Polymer of allylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.406 | |
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Record name | 2-Propen-1-amine, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 2-Propen-1-amine, hydrochloride (1:1), homopolymer | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.616 | |
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Record name | ALLYLAMINE HYDROCHLORIDE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2H25ILF98 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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